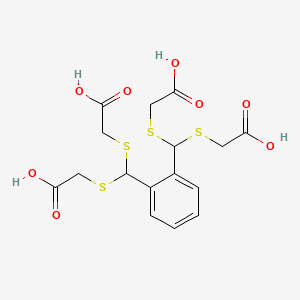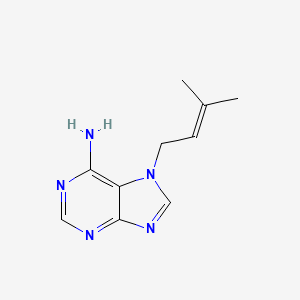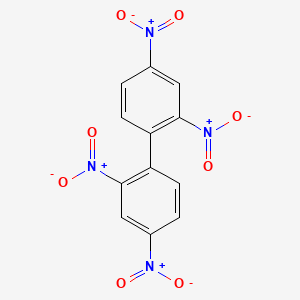![molecular formula C20H30NO3+ B1213731 [(1R,5R)-8-Methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]3-hydroxy-2-phenylpropanoate](/img/structure/B1213731.png)
[(1R,5R)-8-Methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]3-hydroxy-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipratropium is a quaternary ammonium derivative of atropine, primarily used as an anticholinergic agent. It is commonly administered through inhalation to manage symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) and asthma . Ipratropium works by relaxing the smooth muscles in the airways, making it easier to breathe .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ipratropium bromide involves several steps:
Starting Materials: Ethyl phenylacetate and isopropyl tropanol are used as starting materials.
Reaction Steps:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Ipratropium undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Reduction Reactions: Involving the gain of electrons or decrease in oxidation state.
Addition Reactions: Involving the addition of atoms or groups to a molecule.
Common Reagents and Conditions:
Substitution Reactions: Often involve reagents like alkyl halides and bases.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride.
Addition Reactions: Typically involve reagents like hydrogen bromide or other halogens.
Major Products:
Scientific Research Applications
Ipratropium has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying anticholinergic agents.
Biology: Helps in understanding the mechanisms of bronchospasm and its relief.
Industry: Employed in the production of inhalers and nasal sprays for respiratory conditions.
Mechanism of Action
Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor. By inhibiting these receptors, it prevents the parasympathetic nervous system from causing bronchoconstriction. This leads to the relaxation of bronchial smooth muscles and bronchodilation, making it easier for patients to breathe .
Comparison with Similar Compounds
Tiotropium: Another anticholinergic agent used for COPD, but with a longer duration of action compared to ipratropium.
Montelukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis, but with a different mechanism of action.
Uniqueness of Ipratropium:
- Ipratropium is unique in its rapid onset of action and its specific use in inhalation therapy for acute bronchospasm relief. Unlike tiotropium, which is used for long-term maintenance, ipratropium provides quick relief for acute symptoms .
Properties
Molecular Formula |
C20H30NO3+ |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1 |
InChI Key |
OEXHQOGQTVQTAT-UHFFFAOYSA-N |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Synonyms |
(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7aS)-12-hydroxy-11-methoxy-7,7-dimethyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-7-ium](/img/structure/B1213651.png)










